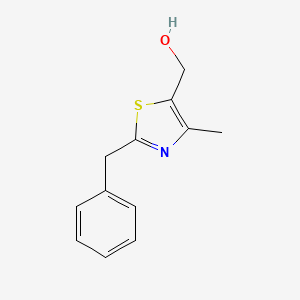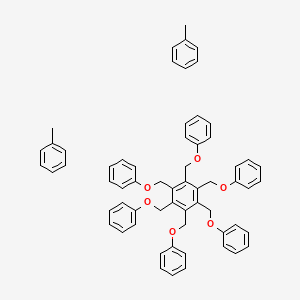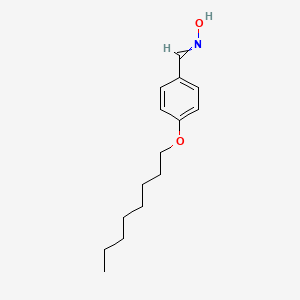
N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of dinitrophenyl derivatives. This compound is characterized by the presence of nitro groups at the 2 and 4 positions on the phenyl ring, as well as a sulfonamide group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2,4-dinitrochlorobenzene with a sulfonamide derivative. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to around 80-90°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Condensation: It can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Pyridine, dimethylamine, and sodium methoxide are commonly used reagents.
Reduction: Hydrogen gas with a palladium catalyst.
Condensation: 2,4-dinitrophenylhydrazine in methanol and sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Reduction: Formation of amines.
Condensation: Formation of hydrazones.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Nucleophilic Addition-Elimination: The sulfonamide group can participate in nucleophilic addition-elimination reactions, leading to the formation of stable products.
Uncoupling Oxidative Phosphorylation: Similar to 2,4-dinitrophenol, it can act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting ATP production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group and has similar chemical properties.
2,4-Dinitrophenylhydrazine: Used in similar condensation reactions with carbonyl compounds.
2,4-Dinitrobenzenesulfonic Acid: Another dinitrophenyl derivative with different functional groups.
Uniqueness
N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct reactivity and applications compared to other dinitrophenyl derivatives.
Eigenschaften
CAS-Nummer |
61072-75-1 |
|---|---|
Molekularformel |
C12H8N4O8S |
Molekulargewicht |
368.28 g/mol |
IUPAC-Name |
N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H8N4O8S/c17-14(18)8-1-4-10(5-2-8)25(23,24)13-11-6-3-9(15(19)20)7-12(11)16(21)22/h1-7,13H |
InChI-Schlüssel |
PGQWCKOALXUPHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)

![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)


![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)

![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)


![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)
![1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene](/img/structure/B14596488.png)
